N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 868377-45-1
VCID: VC4142401
InChI: InChI=1S/C19H16ClN3O3S2/c1-4-12-23-17-15(20)6-5-7-16(17)27-19(23)21-18(24)13-8-10-14(11-9-13)28(25,26)22(2)3/h1,5-11H,12H2,2-3H3
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C
Molecular Formula: C19H16ClN3O3S2
Molecular Weight: 433.93

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide

CAS No.: 868377-45-1

Cat. No.: VC4142401

Molecular Formula: C19H16ClN3O3S2

Molecular Weight: 433.93

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide - 868377-45-1

Specification

CAS No. 868377-45-1
Molecular Formula C19H16ClN3O3S2
Molecular Weight 433.93
IUPAC Name N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Standard InChI InChI=1S/C19H16ClN3O3S2/c1-4-12-23-17-15(20)6-5-7-16(17)27-19(23)21-18(24)13-8-10-14(11-9-13)28(25,26)22(2)3/h1,5-11H,12H2,2-3H3
Standard InChI Key ZLYGAYWOBFERQR-VZCXRCSSSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C

Introduction

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a complex organic compound classified under the category of benzamide derivatives. It features a benzothiazole moiety, which is known for its significant biological activity, particularly in medicinal chemistry. The compound's structural complexity and the presence of multiple functional groups suggest potential applications in pharmaceuticals, targeting various biological pathways.

Synthesis and Chemical Reactions

The synthesis of N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide can be approached through several synthetic pathways. Key parameters such as temperature, solvent choice, and reaction time are critical for optimizing yields and purities during synthesis. Polar aprotic solvents like dimethyl sulfoxide can enhance reaction rates and selectivity.

Synthetic ParameterOptimal Conditions
SolventDimethyl sulfoxide
TemperatureTypically around 100°C
Reaction TimeSeveral hours

Potential Applications

Given its structural complexity and the presence of multiple functional groups, this compound has potential applications in pharmaceuticals. It could serve as a drug candidate targeting various biological pathways. Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect biological activity.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamideC14H14ClN3O2SNot specified
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamideC19H15ClN2O3S386.9 g/mol
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamideC18H13ClN2O2SNot specified

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